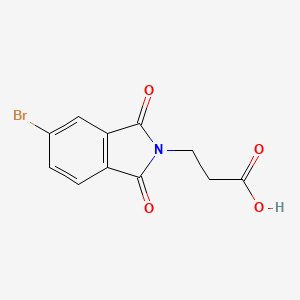

3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Description

Historical Development of Isoindole-1,3-dione Derivatives

The structural exploration of isoindole-1,3-dione derivatives began in the late 19th century with the synthesis of phthalimide via the condensation of phthalic anhydride and ammonia. Early applications focused on the Gabriel synthesis, which utilized potassium phthalimide to produce primary amines through nucleophilic substitution reactions. By the mid-20th century, researchers began modifying the phthalimide core to enhance pharmacological activity. For example, the introduction of arylpiperazine substituents in the 1980s led to derivatives with improved cyclooxygenase (COX) inhibitory properties, as demonstrated by compounds showing greater COX-2 selectivity than meloxicam.

The development of halogenated variants emerged in the 2000s, driven by the need to optimize drug-receptor interactions. Bromine substitution, in particular, gained traction due to its ability to enhance lipophilicity and stabilize aromatic π-π stacking interactions within enzyme active sites. The synthesis of 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid represents a modern iteration of this trend, combining a brominated isoindole core with a propanoic acid side chain to balance solubility and target affinity.

Taxonomic Classification within Phthalimide Pharmacophores

Phthalimide derivatives are taxonomically classified based on substituent patterns and functional group appendages:

The subject compound falls into both halogenated variants and carboxylic acid hybrids , combining a 5-bromo substitution with a propanoic acid group at the N-2 position. This dual modification aligns with strategies to enhance both target engagement (via bromine’s hydrophobic interactions) and aqueous solubility (via the ionizable carboxylic acid).

Research Significance in Medicinal Chemistry

Phthalimide derivatives exhibit diverse biological activities, making them valuable scaffolds in drug discovery. Key advancements include:

- COX Inhibition : N-alkyl-isoindoline-1,3-diones demonstrate COX-1/COX-2 inhibitory activity comparable to indomethacin, with selectivity ratios (COX-2/COX-1) exceeding those of meloxicam in some cases.

- Anticonvulsant Effects : Phthalimide pharmacophores act as sodium channel antagonists, mimicking the phenytoin-like profile of ameltolide.

- Antiviral Potential : Dihydroxy-isoindole-diones inhibit HIV-1 integrase, with dihalo-substituted analogues showing superior potency over monohalo derivatives.

The addition of a propanoic acid group in this compound introduces potential for salt formation and prodrug strategies, broadening its applicability in formulation design.

Evolution of Halogenated Phthalimide Research

Halogenation has been pivotal in optimizing phthalimide bioactivity. Early studies on chlorinated derivatives revealed enhanced metabolic stability and membrane permeability. Bromine’s larger atomic radius and polarizability later proved advantageous for:

- Hydrophobic Pocket Binding : Docking studies show bromine’s ability to occupy hydrophobic cavities in sodium channels, as seen in anticonvulsant phthalimides.

- Electron-Withdrawing Effects : Bromine at the 5-position of the isoindole ring increases electrophilicity, potentially improving interactions with nucleophilic residues in COX-2.

Comparative analyses of mono- versus dihalogenated phthalimides indicate that bromine’s steric bulk balances potency and solubility better than smaller halogens like chlorine.

Current Trends in Bromine-Substituted Isoindole Scaffold Studies

Recent efforts focus on structural optimization of brominated isoindoles:

- Synthetic Innovations : Microwave-assisted synthesis and flow chemistry techniques have reduced reaction times for bromophthalimides from hours to minutes, achieving yields >90% in some cases.

- Targeted Drug Design : Molecular docking studies prioritize bromine placement at the 5-position to maximize interactions with residues like PHE84 and PHE91 in sodium channels.

- Dual-Action Hybrids : Compounds like this compound merge COX inhibition (via the brominated core) and anti-inflammatory signaling (via the propanoic acid moiety).

Ongoing research explores bromine’s role in photodynamic therapy agents, leveraging its heavy-atom effect to enhance singlet oxygen production.

Properties

IUPAC Name |

3-(5-bromo-1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO4/c12-6-1-2-7-8(5-6)11(17)13(10(7)16)4-3-9(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRXTQVESUHWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C2=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the bromination of isoindolone derivatives. One common method involves the reaction of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylpropanoic acid with bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead compound for the development of new pharmaceuticals. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug discovery. Research indicates that derivatives of this compound may exhibit anti-cancer , anti-inflammatory , and antimicrobial activities.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid were synthesized and tested against several cancer cell lines. The results indicated that some derivatives inhibited cell proliferation effectively, suggesting potential for further development as anticancer agents.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its bromine and dioxo groups facilitate various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Amines/Alcohols | Substituted derivatives |

| Oxidation | Potassium permanganate (KMnO₄) | Oxidized derivatives |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Reduced forms |

Biological Research

In biological contexts, this compound has been studied for its potential bioactivity . It may modulate signaling pathways involved in disease processes.

A research article highlighted the compound's ability to modulate the NF-kB signaling pathway in inflammatory responses. This modulation suggests its utility in developing treatments for inflammatory diseases .

Industrial Applications

In industrial settings, this compound can be utilized in the production of agrochemicals , advanced materials, and other chemical products. Its unique properties allow it to serve as a building block for more complex molecules used in various applications.

Mechanism of Action

The mechanism by which 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Positional Isomers

- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS: 3339-73-9): This non-halogenated analog lacks the bromine substituent, reducing steric hindrance and altering electronic properties. It is used as a reference compound in biochemical studies .

- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS: 21860-84-4): A positional isomer where the propanoic acid is attached to the nitrogen at position 2 of the isoindole ring instead of position 3. This structural variation impacts molecular interactions in biological systems .

Halogenated Derivatives

- 2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: A tetrahalogenated derivative with iodine substituents, exhibiting potent inhibitory activity against protein kinase CK2 (IC50 = 0.15 µM). Its high halogen content enhances ATP-competitive binding but may increase toxicity .

Biological Activity

3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 298.09 g/mol. The compound features a brominated isoindole structure that is linked to a propanoic acid moiety. Its structural characteristics suggest potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the isoindole structure. For instance, derivatives of 5-bromoindolin-2-one have shown promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. These studies report IC50 values indicating the concentration required to inhibit cell growth by 50%:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| 12d | MCF-7 | 13.92 ± 1.21 |

The compound 7d was particularly notable for inducing apoptosis in MCF-7 cells, activating caspases involved in the apoptotic pathway (caspase-3 and caspase-9) significantly more than control treatments .

The mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Activation of caspases leads to programmed cell death.

- Cell Cycle Arrest : Studies indicate that certain derivatives cause cell cycle arrest at the G2/M phase, increasing the number of cells in the sub-G1 phase, which indicates apoptosis .

- Inhibition of Angiogenesis : Some compounds have demonstrated inhibitory activity against VEGFR-2, a key receptor involved in angiogenesis.

Study on Anticancer Activity

A study conducted on a series of isoindole derivatives assessed their cytotoxic effects against several cancer cell lines. The findings indicated that compounds with specific substitutions on the isoindole scaffold exhibited enhanced potency against breast cancer cells, suggesting that structural modifications can significantly influence biological activity .

Molecular Modeling Insights

Molecular modeling studies have provided insights into the binding interactions between these compounds and their biological targets. The flexibility and hydration of binding sites are crucial factors that influence binding affinity and efficacy .

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid?

Synthesis typically involves multi-step organic reactions. A common approach starts with brominated isoindole-1,3-dione precursors, followed by coupling with propanoic acid derivatives via nucleophilic substitution or condensation. For example, bromination of isoindole-1,3-dione at position 5 can precede alkylation with a propanoic acid moiety under basic conditions (e.g., K₂CO₃ in DMF) . Purification often requires recrystallization or column chromatography to isolate the product.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR, focusing on bromine-induced deshielding in aromatic protons and carbonyl resonances.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₈BrNO₄) and isotopic patterns from bromine .

- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. How can researchers optimize purification to achieve high yields?

Recrystallization from ethanol/water mixtures effectively removes unreacted starting materials. For stubborn impurities, silica gel chromatography with a gradient of ethyl acetate/hexane (30–70%) is recommended. Monitoring by TLC ensures fraction collection accuracy .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The electron-withdrawing bromine at position 5 deactivates the isoindole ring, reducing electrophilic substitution but enhancing stability in acidic conditions. This substituent directs further functionalization (e.g., Suzuki coupling) to meta positions relative to the bromine. Computational studies (DFT) can predict charge distribution and reactive sites .

Q. What mechanistic insights exist for its degradation under varying pH conditions?

Hydrolysis of the isoindole dione ring is pH-dependent. Under alkaline conditions (pH >10), the lactam ring opens via nucleophilic attack by hydroxide ions, forming a dicarboxylic acid intermediate. Kinetic studies using UV-Vis spectroscopy reveal pseudo-first-order degradation kinetics, with activation energy calculated via Arrhenius plots .

Q. How can this compound be utilized in studying enzyme inhibition or protein interactions?

The propanoic acid group enables conjugation to biomolecules (e.g., via EDC/NHS coupling). Molecular docking simulations (AutoDock Vina) predict binding affinity to enzymes like cyclooxygenase-2 (COX-2), while SPR assays quantify real-time interaction kinetics .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from impurities or assay conditions. Researchers should:

- Validate compound identity with orthogonal techniques (e.g., IR spectroscopy for carbonyl groups).

- Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media).

- Perform dose-response curves to rule out off-target effects .

Methodological Considerations

Q. How to design stability studies for long-term storage?

Conduct accelerated stability testing at 40°C/75% RH for 6 months. Monitor degradation via HPLC and characterize degradation products using LC-MS. Store the compound in amber vials at -20°C under inert gas (N₂) to prevent oxidation .

Q. What computational tools aid in predicting its physicochemical properties?

Q. How to troubleshoot low yields in scale-up synthesis?

Optimize reaction parameters via Design of Experiments (DoE). For example, varying temperature (80–120°C) and catalyst loading (Pd(OAc)₂, 1–5 mol%) in coupling reactions. Continuous flow reactors improve heat/mass transfer for reproducible scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.